3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
3,4-Dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethoxy groups and linked to a 1,3-thiazole ring bearing a 3-nitrophenyl substituent. The 3,4-dimethoxy groups on the benzamide moiety contribute to electron-donating properties, while the 3-nitrophenyl group on the thiazole introduces electron-withdrawing effects, creating a balanced electronic profile that may influence solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-15-7-6-12(9-16(15)26-2)17(22)20-18-19-14(10-27-18)11-4-3-5-13(8-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXXIXADDVGMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated thiazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and the corresponding amine.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | 3,4-Dimethoxybenzoic acid + 4-(3-nitrophenyl)-1,3-thiazol-2-amine | 72% | |
| Basic (NaOH, 60°C) | 4M NaOH, ethanol | Sodium 3,4-dimethoxybenzoate + 4-(3-nitrophenyl)-1,3-thiazol-2-amine | 68% |
Mechanism :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Nitro Group Reduction
The 3-nitrophenyl group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.
Key Data :
-
Reduction selectivity: The nitro group is preferentially reduced over other functional groups under mild H₂ conditions .
-
Byproducts: Over-reduction of the thiazole ring is avoided at temperatures <50°C.
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The electron-rich thiazole ring undergoes nitration and sulfonation at the 5-position.
| Reaction | Reagents | Products | Position | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-nitro-1,3-thiazol-2-yl]benzamide | 5-position | |
| Sulfonation | SO₃, H₂SO₄, 40°C | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-sulfo-1,3-thiazol-2-yl]benzamide | 5-position |
Regioselectivity :
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The 5-position is activated for EAS due to electron-donating resonance effects from the adjacent nitrogen.
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Steric hindrance from the 3-nitrophenyl group limits substitution at the 4-position.
Nucleophilic Acyl Substitution
The benzamide’s carbonyl group reacts with nucleophiles such as Grignard reagents or amines.
| Nucleophile | Reagents | Products | Conditions | References |
|---|---|---|---|---|
| Methylmagnesium bromide | CH₃MgBr, THF | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzyl alcohol | 0°C, anhydrous | |
| Aniline | PhNH₂, DCC, DMAP | 3,4-Dimethoxy-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide | Room temperature, 12h |
Limitations :
-
Reactions require anhydrous conditions to prevent hydrolysis.
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Bulky nucleophiles exhibit lower yields due to steric hindrance.
Photochemical Reactions
The nitro group participates in photoinduced electron transfer (PET) reactions, enabling applications in photodynamic systems.
| Light Source | Solvent | Products | Quantum Yield | References |
|---|---|---|---|---|
| UV (365 nm) | Acetonitrile | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide radical anion | 0.32 |
Applications :
Stability Under Biological Conditions
The compound’s reactivity in physiological environments is critical for its pharmacological applications.
| Condition | Observation | Half-Life | References |
|---|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of the benzamide group (<5% degradation in 24h) | >48h | |
| Liver microsomes | Rapid nitro reduction to amine (t₁/₂ = 1.2h) | 1.2h |
Implications :
Scientific Research Applications
Kynurenine 3-Monooxygenase Inhibition
One of the primary applications of Ro 61-8048 is as a kynurenine 3-monooxygenase (KMO) inhibitor . KMO plays a crucial role in the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications in various neurological disorders. The inhibition of KMO leads to increased levels of kynurenic acid, which has been shown to have neuroprotective effects by antagonizing the glycine site of NMDA receptors .
Neuroprotective Effects
Research indicates that Ro 61-8048 exhibits antidystonic , anticonvulsant , and neuroprotective activities . These properties make it a potential candidate for treating conditions such as dystonia and epilepsy. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in neurological applications .
Case Studies and Research Findings
- Neuroprotection in Animal Models :
- Antitumor Activity :
- Antimicrobial Properties :
Comparative Analysis of Related Compounds
| Compound Name | KMO Inhibition | Neuroprotective Effect | Antitumor Activity |
|---|---|---|---|
| Ro 61-8048 | Strong | Yes | Moderate |
| Other Thiazole Derivatives | Variable | Yes | High |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway. By inhibiting this enzyme, the compound increases the levels of kynurenic acid, which has neuroprotective properties and can reduce the levels of neurotoxic metabolites . This mechanism is particularly relevant in the context of neurological disorders where dysregulation of the kynurenine pathway is implicated.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Substituent Position : The 3-nitrophenyl group on the thiazole (target compound) may introduce steric hindrance and meta-directing effects, contrasting with para-substituted analogs like 4-nitrophenyl in .
Physicochemical Properties
- Molecular Weight : The target compound (C₁₈H₁₅N₃O₅S) has a molecular weight of ~397.4 g/mol, comparable to analogs like 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (328.36 g/mol) .
- Solubility: The nitro group may reduce aqueous solubility compared to methoxy- or dimethylamino-substituted analogs .
- Stability : Nitro groups can confer oxidative stability but may pose metabolic challenges (e.g., reduction to amines in vivo).
Biological Activity
3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, also known as Ro 61-8048, is a compound that has gained attention for its biological activity, particularly as a potent inhibitor of kynurenine 3-monooxygenase (KMO). This inhibition plays a crucial role in modulating neurotransmitter levels in the brain, which has implications for various neurological conditions.
- Molecular Formula : C17H15N3O6S2
- Molecular Weight : 421.44 g/mol
- CAS Number : 199666-03-0
- Synonyms : Ro 61-8048, CS-1828
Structure
The chemical structure comprises a benzamide core with methoxy and nitrophenyl substituents, contributing to its biological activity. The thiazole ring is significant for its interaction with KMO.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O6S2 |
| Molecular Weight | 421.44 g/mol |
| CAS Number | 199666-03-0 |
Ro 61-8048 functions primarily as a competitive inhibitor of KMO, which is involved in the kynurenine pathway—a critical metabolic route for tryptophan. By inhibiting KMO, Ro 61-8048 increases the levels of kynurenic acid, a neuroprotective metabolite that antagonizes NMDA receptors and reduces excitotoxicity caused by elevated glutamate levels in the brain .
Pharmacological Effects
- Neuroprotective Activity :
- Anticonvulsant Properties :
- Antidystonic Effects :
In Vitro and In Vivo Studies
Several studies have evaluated the efficacy of Ro 61-8048:
- In Vitro Studies :
- In Vivo Studies :
Case Studies
A notable study published in Frontiers in Neuroscience highlighted the use of Ro 61-8048 in models of Parkinson's disease. The results indicated significant improvement in motor function and a decrease in neuroinflammation markers . Another study focused on its effects on anxiety-like behaviors in rodents, suggesting potential applications in mood disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide?
- Methodology : Use reflux conditions with polar aprotic solvents (e.g., DMF or ethanol) and catalytic glacial acetic acid to facilitate condensation between 3-nitrophenyl-thiazol-2-amine and 3,4-dimethoxybenzoyl chloride. Monitor reaction progress via TLC and purify via recrystallization from methanol or ethanol .
- Key Data : Reaction yields >80% are achievable under optimized conditions, as demonstrated in analogous benzamide-thiazole syntheses .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Employ -NMR and -NMR to verify substitution patterns (e.g., methoxy groups at C3/C4 and nitro group positioning). IR spectroscopy can confirm amide C=O stretching (~1650–1700 cm). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
- Advanced Tip : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguities in hydrogen bonding (e.g., N–H···N interactions) and molecular packing .
Advanced Research Questions
Q. How does the compound’s structure influence its inhibitory activity against kynurenine pathway enzymes?
- Mechanistic Insight : The 3,4-dimethoxybenzamide moiety enhances binding to kynurenine 3-monooxygenase (KMO), while the 3-nitrophenyl-thiazole group stabilizes interactions via π-π stacking. SAR studies show that replacing the thiazole with triazole reduces potency by 40% .
- Experimental Design : Use in vitro enzyme assays (IC) and in vivo rodent models to correlate structural modifications (e.g., substituent electronegativity) with reduced 3-OH-kynurenine (3-OH-KYN) levels .
Q. How can contradictory data on neuroprotective vs. neurotoxic effects be resolved in different experimental models?
- Analysis Framework :
Model-Specific Factors : Dose-dependent effects (e.g., 10 mg/kg vs. 50 mg/kg in mice) may explain discrepancies.
Metabolic Stability : Assess hepatic clearance rates and blood-brain barrier penetration using LC-MS/MS.
Off-Target Effects : Screen for unintended interactions with NMDA receptors using patch-clamp electrophysiology .
- Key Finding : The compound decreases brain 3-OH-KYN without altering kynurenic acid (KYNA), suggesting selective KMO inhibition .
Q. What computational strategies are effective for predicting binding modes to biological targets like MurA or NMDA receptors?
- Methodology :
Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4QDI for KMO) to prioritize substituent modifications.
MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., hydrogen bonds with Ser in KMO).
Free Energy Calculations : Apply MM/GBSA to rank binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
